5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Overview
Description
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, also known as 5-HMN, is a synthetic aromatic aldehyde that has numerous applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and acetonitrile. 5-HMN has been used in the synthesis of several compounds and has been studied for its potential use in the treatment of various diseases. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-HMN.
Scientific Research Applications
1. Structural and Vibrational Studies
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde has been the subject of studies focusing on its structural and vibrational properties. A study combined experimental and theoretical approaches to analyze the molecular structure and vibrational spectra of a closely related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (HMN). This research utilized Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, alongside density functional theory (DFT) calculations, to understand the bonding features, total energy, and thermodynamic properties of HMN (Nataraj, Balachandran, & Karthick, 2011).
2. Potential in Biochemical Applications
Another study investigated derivatives of hydroxymethoxybenzaldehyde for their biological activity as catechol-O-methyltransferase (COMT) inhibitors. This research highlighted the potential of specific hydroxymethoxynitrobenzaldehyde derivatives in biochemical applications, particularly in influencing enzyme activity (Pérez, Fernández‐Álvarez, Nieto, & Piedrafita, 1992).
3. Involvement in Chemical Synthesis
The compound and its derivatives have been explored for their role in chemical synthesis. For instance, a study described the conversion of 2-nitro-5-methoxybenzaldehyde into amines via alternative routes. This process involved reactions like diazotisation and Sandmeyer reaction, highlighting the compound's utility in producing complex chemical structures such as phthalazines, which have potential as DNA intercalators (Tsoungas & Searcey, 2001).
4. Exploration in Photocatalysis
Research has also delved into the photocatalytic applications of derivatives of this compound. A study on the conversion of hydroxybenzyl alcohols and methoxybenzyl alcohols into corresponding aldehydes using TiO2 solar simulated light photocatalysis demonstrates the versatility of these compounds in photocatalytic processes (Marotta, Somma, Spasiano, Andreozzi, & Caprio, 2013).
Mechanism of Action
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors like solubility, stability, and molecular size can all affect a compound’s pharmacokinetics .
Action Environment
The environment in which a compound acts can greatly influence its efficacy and stability. Factors like temperature, pH, and the presence of other molecules can all affect how a compound behaves .
properties
IUPAC Name |
5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTULGYAZUWPSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301264 | |
Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58749-47-6 | |
Record name | 58749-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the use of methionine in the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde?
A1: The research highlights the role of methionine in the selective hydrolysis of the 5th-position methoxy group in the intermediate compound, 4,5-dimethoxy-2-nitrobenzaldehyde [, ]. The researchers propose that methionine facilitates this reaction by forming a "multiple hydrogen bonded association complex" with the intermediate, directing the hydrolysis to the desired position []. This method offers a yield of 65% for this compound [].
Q2: How was the structure of this compound confirmed in the study?
A2: The synthesized this compound was characterized using a combination of spectroscopic techniques, specifically ¹H-NMR, IR, and MS spectroscopy [, ]. These analyses provided data confirming the successful synthesis and the intended chemical structure of the compound.
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